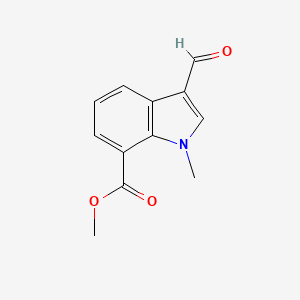![molecular formula C19H29BrN2O2 B8499596 tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8499596.png)
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a brominated aromatic ring, and a piperazine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[4-bromo-2-(propan-2-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 2-(propan-2-yl)phenylmethanol to obtain 4-bromo-2-(propan-2-yl)benzyl bromide. This intermediate is then reacted with piperazine in the presence of a base to form the piperazine derivative. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aromatic ring and piperazine moiety can undergo oxidation and reduction reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[4-bromo-2-(propan-2-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The brominated aromatic ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperazine derivative with similar structural features.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A piperazine derivative with an aminopyridine moiety.
Uniqueness
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of a brominated aromatic ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Properties
Molecular Formula |
C19H29BrN2O2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H29BrN2O2/c1-14(2)17-12-16(20)7-6-15(17)13-21-8-10-22(11-9-21)18(23)24-19(3,4)5/h6-7,12,14H,8-11,13H2,1-5H3 |
InChI Key |
OZLNIKXKZJGFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


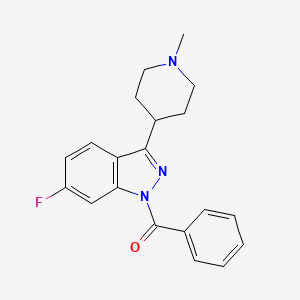
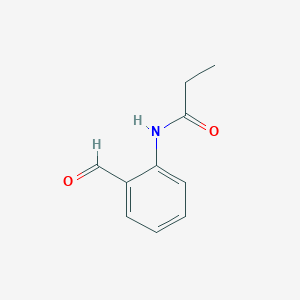
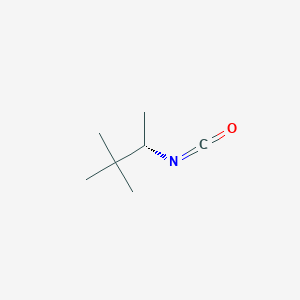
![4'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8499531.png)
![ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate](/img/structure/B8499538.png)
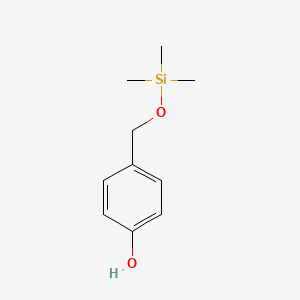
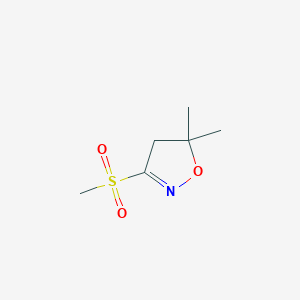
![Ethyl 6-oxo-[1,4]dioxepan-5-carboxylate](/img/structure/B8499559.png)
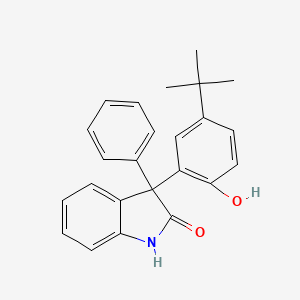



![3-Isobutyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8499584.png)
